![molecular formula C7H15NO B13007078 Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
Methyl[2-(oxolan-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-(oxolan-2-yl)ethyl]amine is a chemical compound with the molecular formula C7H15NO. It is also known by its IUPAC name, N-methyl-2-(tetrahydrofuran-2-yl)ethan-1-amine. This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to an ethylamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(oxolan-2-yl)ethyl]amine typically involves the reaction of tetrahydrofuran with methylamine under specific conditions. One common method is the reductive amination of 2-(tetrahydrofuran-2-yl)acetaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[2-(oxolan-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl[2-(oxolan-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl[2-(oxolan-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl[1-(oxolan-2-yl)ethyl]amine: This compound has a similar structure but differs in the position of the methyl group.
Ethyl[(oxolan-2-yl)methyl]amine: Another similar compound with an ethyl group instead of a methyl group.
Uniqueness
Methyl[2-(oxolan-2-yl)ethyl]amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its tetrahydrofuran ring and ethylamine group make it a versatile compound with diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
N-methyl-2-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C7H15NO/c1-8-5-4-7-3-2-6-9-7/h7-8H,2-6H2,1H3 |
Clave InChI |
KHXLJWOBDMGMCQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
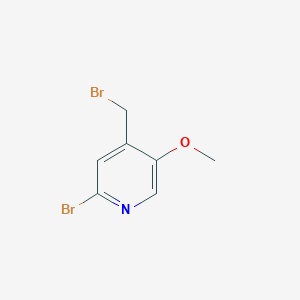
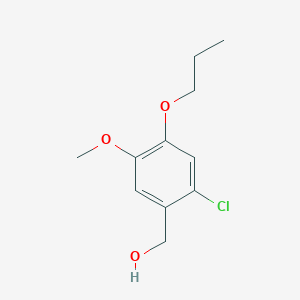
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
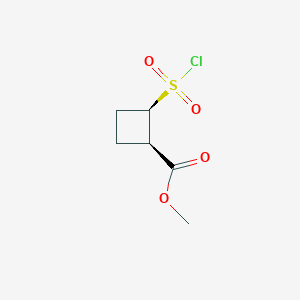
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
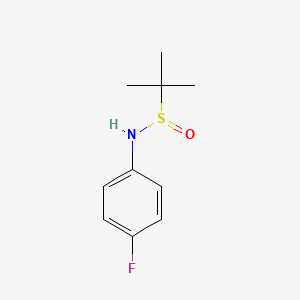
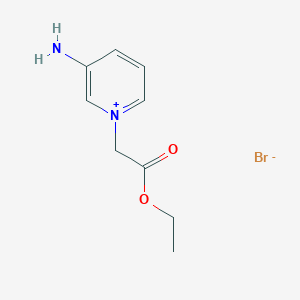
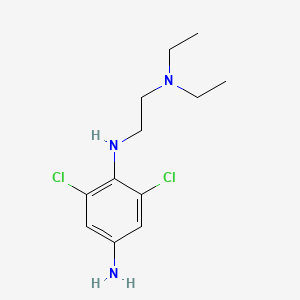
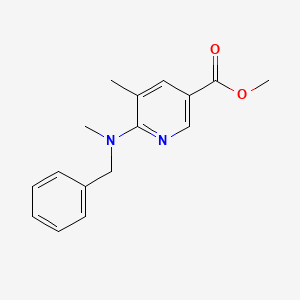
![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
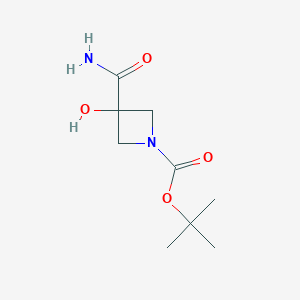
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)
